molecular formula C15H15ClN2O4S2 B11262646 4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide

4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide

Cat. No.: B11262646
M. Wt: 386.9 g/mol
InChI Key: FPJLGAMTDBVAEZ-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a chloro group, a sulfonamide group, and an isothiazolidinyl ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Isothiazolidinyl Ring: : The isothiazolidinyl ring can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step often requires controlled temperature and pressure conditions to ensure the formation of the desired ring structure.

  • Introduction of the Chloro Group: : The chloro group is usually introduced via a chlorination reaction, where a precursor compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Coupling Reaction: : The final step involves coupling the isothiazolidinyl ring with a benzenesulfonamide derivative. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group reacts with the chloro-substituted aromatic ring under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidinyl ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine derivative.

  • Substitution: : The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), sodium methoxide (NaOCH₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the sulfonamide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide has a wide range of applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The isothiazolidinyl ring and sulfonamide group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzenesulfonamide
  • 4-Chloro-N-{2-[((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide

Uniqueness

4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide is unique due to the presence of the isothiazolidinyl ring, which imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15ClN2O4S2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-5-7-15(8-6-12)24(21,22)17-13-3-1-4-14(11-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2

InChI Key

FPJLGAMTDBVAEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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